Thalidomide-5-NH-PEG5-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is a compound based on Thalidomide, designed to recruit CRBN proteins. It is used as a cereblon ligand in the formation of PROTAC (Proteolysis Targeting Chimeras) molecules, which are employed in targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-NH-PEG5-NH2 (hydrochloride) involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker. The reaction typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent to introduce a reactive group.
PEGylation: The activated Thalidomide is then reacted with PEG5-NH2 under controlled conditions to form Thalidomide-5-NH-PEG5-NH2.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of Thalidomide-5-NH-PEG5-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and PEG5-NH2 are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-NH-PEG5-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.
Hydrolysis: The PEG linker can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Reagents: Common reagents include acids, bases, and nucleophiles.
Conditions: Reactions are typically carried out under controlled temperature and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions include modified Thalidomide derivatives and PEGylated compounds .
Scientific Research Applications
Thalidomide-5-NH-PEG5-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems
Mechanism of Action
Thalidomide-5-NH-PEG5-NH2 (hydrochloride) exerts its effects by recruiting CRBN proteins. The compound binds to the cereblon (CRBN) protein, forming a complex that facilitates the ubiquitination and subsequent degradation of target proteins. This mechanism is central to the function of PROTAC molecules, which selectively degrade specific proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-PEG5-NH2 (hydrochloride): Similar in structure but with variations in the PEG linker length.
Thalidomide-5-NH-PEG3-NH2 (hydrochloride): Another variant with a shorter PEG linker.
Uniqueness
Thalidomide-5-NH-PEG5-NH2 (hydrochloride) is unique due to its specific PEG linker length, which provides optimal solubility and stability for forming PROTAC molecules. This makes it particularly effective in targeted protein degradation applications .
Properties
Molecular Formula |
C25H37ClN4O9 |
---|---|
Molecular Weight |
573.0 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H36N4O9.ClH/c26-5-7-34-9-11-36-13-15-38-16-14-37-12-10-35-8-6-27-18-1-2-19-20(17-18)25(33)29(24(19)32)21-3-4-22(30)28-23(21)31;/h1-2,17,21,27H,3-16,26H2,(H,28,30,31);1H |
InChI Key |
PZSXBZTVSIUHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.